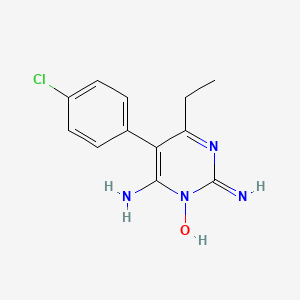![molecular formula C12H16N2O2 B3058777 (5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one CAS No. 917824-18-1](/img/structure/B3058777.png)
(5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one
描述
(5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of various pharmaceuticals. Its unique structure, featuring an oxazolidinone ring and a chiral center, makes it an interesting subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Aminomethyl Group: This step often involves the use of formaldehyde and a suitable amine in a Mannich-type reaction.
Chiral Resolution: The chiral centers can be introduced using chiral starting materials or through chiral catalysts and auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the process.
化学反应分析
Types of Reactions
(5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can produce a variety of substituted oxazolidinones.
科学研究应用
(5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The aminomethyl and phenylethyl groups may enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
Linezolid: Another oxazolidinone derivative used as an antibiotic.
Tedizolid: A more potent oxazolidinone antibiotic with a similar mechanism of action.
Uniqueness
(5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one is unique due to its specific chiral centers and the presence of both aminomethyl and phenylethyl groups. These features may confer distinct biological activities and chemical reactivity compared to other oxazolidinone derivatives.
属性
IUPAC Name |
(5S)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(10-5-3-2-4-6-10)14-8-11(7-13)16-12(14)15/h2-6,9,11H,7-8,13H2,1H3/t9-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWIUCAEEPLGGF-ONGXEEELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(OC2=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@@H](OC2=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651189 | |
| Record name | (5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917824-18-1 | |
| Record name | (5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


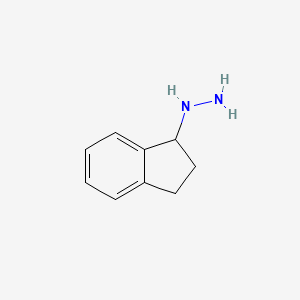
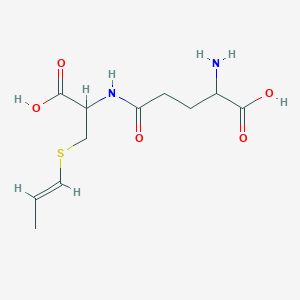
![2-(chloromethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3058697.png)
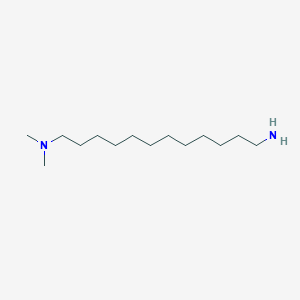
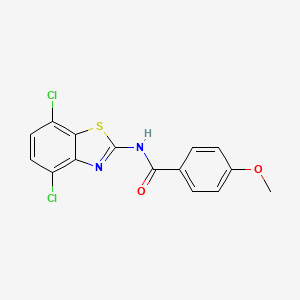
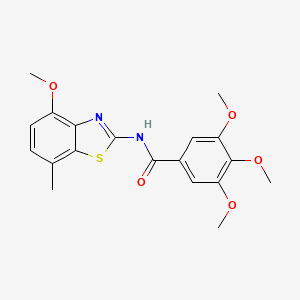
![2,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoxaline-6-carboxylic acid](/img/structure/B3058706.png)
![N-[1-(aminomethyl)cyclopentyl]pentanamide](/img/structure/B3058708.png)
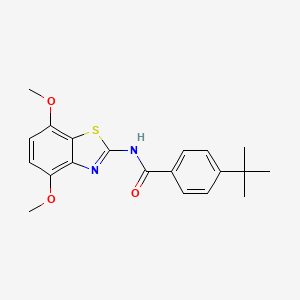
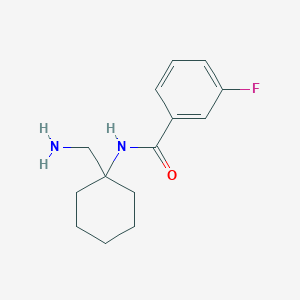
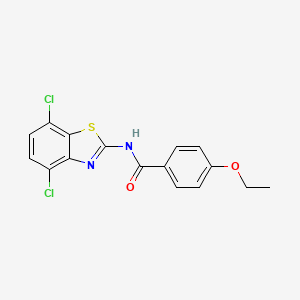
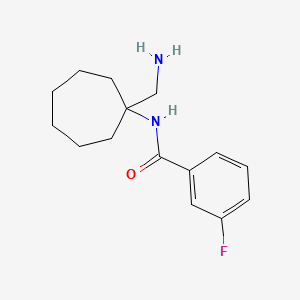
![2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine](/img/structure/B3058716.png)
